molecular formula C27H33P B1301856 Trimesitylphosphine CAS No. 23897-15-6

Trimesitylphosphine

Cat. No.: B1301856
CAS No.: 23897-15-6
M. Wt: 388.5 g/mol
InChI Key: IDXDWPWXHTXJMZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Trimesitylphosphine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, transition metal catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of trimesitylphosphine involves its ability to form stable complexes with transition metals, which then participate in catalytic reactions. These complexes can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Trimesitylphosphine is unique due to its bulky structure and stability. Similar compounds include:

This compound stands out due to its specific steric and electronic properties, which make it particularly effective in forming stable metal complexes and facilitating various catalytic processes.

Properties

IUPAC Name

tris(2,4,6-trimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDWPWXHTXJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369902
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23897-15-6
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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